(1-ethyl-1H-imidazol-5-yl)methanamine HCl
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Overview
Description
(1-ethyl-1H-imidazol-5-yl)methanamine HCl is a compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of an ethyl group at the 1-position and a methanamine group at the 5-position of the imidazole ring, with the hydrochloride (HCl) salt form enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-imidazol-5-yl)methanamine HCl typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions.
Attachment of the Methanamine Group: The methanamine group can be introduced through a substitution reaction where a suitable amine precursor reacts with the imidazole ring.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-imidazol-5-yl)methanamine HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols under mild to moderate conditions.
Major Products Formed
Scientific Research Applications
(1-ethyl-1H-imidazol-5-yl)methanamine HCl has a wide range of applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (1-ethyl-1H-imidazol-5-yl)methanamine HCl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound with a simpler structure and different properties.
1-methyl-1H-imidazole: Similar structure but with a methyl group instead of an ethyl group.
1-ethyl-1H-imidazole: Lacks the methanamine group, leading to different reactivity and applications.
Uniqueness
(1-ethyl-1H-imidazol-5-yl)methanamine HCl is unique due to the presence of both the ethyl and methanamine groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other imidazole derivatives .
Properties
Molecular Formula |
C6H12ClN3 |
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Molecular Weight |
161.63 g/mol |
IUPAC Name |
(3-ethylimidazol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H11N3.ClH/c1-2-9-5-8-4-6(9)3-7;/h4-5H,2-3,7H2,1H3;1H |
InChI Key |
QNFMMWLVBAIJBY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC=C1CN.Cl |
Origin of Product |
United States |
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